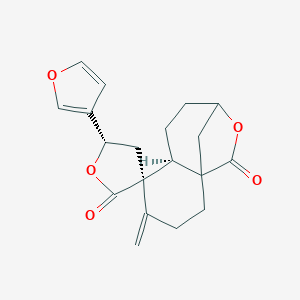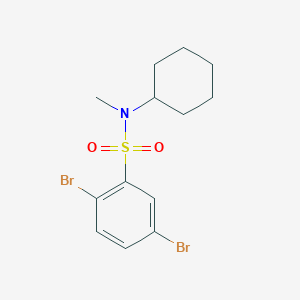![molecular formula C22H20N2O6S2 B241564 2-({3-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B241564.png)
2-({3-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({3-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid, commonly known as DMTB, is a thiazolidinedione derivative that has been extensively studied for its potential applications in scientific research. DMTB has been found to possess various biochemical and physiological effects that make it a promising candidate for use in different research fields.
Wirkmechanismus
The mechanism of action of DMTB is not fully understood. However, it has been proposed that DMTB exerts its biological activities by modulating various signaling pathways. DMTB has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in the regulation of inflammation and immune responses. Moreover, DMTB has been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a critical role in the regulation of energy metabolism and glucose homeostasis.
Biochemical and Physiological Effects:
DMTB has been found to possess various biochemical and physiological effects. It has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, which makes it a promising candidate for the treatment of inflammatory diseases. Moreover, DMTB has been found to possess potent antioxidant activity, which makes it a potential therapeutic agent for the prevention and treatment of oxidative stress-related diseases. DMTB has also been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer treatment. Additionally, DMTB has been found to possess anti-diabetic properties by improving insulin sensitivity and glucose uptake.
Vorteile Und Einschränkungen Für Laborexperimente
DMTB has several advantages for lab experiments. It is readily available and can be synthesized using readily available starting materials. Moreover, DMTB has been extensively studied for its potential applications in scientific research, which makes it a well-characterized compound. However, DMTB has some limitations for lab experiments. It is relatively expensive compared to other compounds, which may limit its use in some research fields. Moreover, DMTB has not been extensively studied for its potential toxicity, which may limit its use in some research fields.
Zukünftige Richtungen
There are several future directions for the research on DMTB. One potential direction is to investigate the potential therapeutic applications of DMTB in different diseases, including inflammatory diseases, oxidative stress-related diseases, and cancer. Moreover, further studies are needed to elucidate the mechanism of action of DMTB and to identify its molecular targets. Additionally, the potential toxicity of DMTB needs to be further investigated to ensure its safety for use in different research fields. Finally, the development of new analogs of DMTB with improved biological activities may lead to the discovery of new therapeutic agents.
Synthesemethoden
DMTB can be synthesized through a multistep process using readily available starting materials. The synthesis involves the condensation of 2-aminobenzoic acid with 3-(3,4-dimethoxybenzylidene)thiazolidine-2,4-dione in the presence of a base, followed by the acylation of the resulting intermediate with 3-chloropropanoyl chloride. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
DMTB has been extensively studied for its potential applications in scientific research. It has been found to possess various biological activities, including anti-inflammatory, antioxidant, anti-cancer, and anti-diabetic properties. DMTB has been shown to inhibit the expression of pro-inflammatory cytokines and chemokines, which makes it a promising candidate for the treatment of inflammatory diseases. Moreover, DMTB has been found to possess potent antioxidant activity, which makes it a potential therapeutic agent for the prevention and treatment of oxidative stress-related diseases. DMTB has also been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer treatment. Additionally, DMTB has been found to possess anti-diabetic properties by improving insulin sensitivity and glucose uptake.
Eigenschaften
Produktname |
2-({3-[(5Z)-5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid |
|---|---|
Molekularformel |
C22H20N2O6S2 |
Molekulargewicht |
472.5 g/mol |
IUPAC-Name |
2-[3-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]benzoic acid |
InChI |
InChI=1S/C22H20N2O6S2/c1-29-16-8-7-13(11-17(16)30-2)12-18-20(26)24(22(31)32-18)10-9-19(25)23-15-6-4-3-5-14(15)21(27)28/h3-8,11-12H,9-10H2,1-2H3,(H,23,25)(H,27,28)/b18-12- |
InChI-Schlüssel |
ZUXRHHIOHWDEML-PDGQHHTCSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC=C3C(=O)O)OC |
SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC=C3C(=O)O)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC=C3C(=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-ethyl-1-piperazinyl)-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B241491.png)
![{3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B241493.png)





![ethyl 2-imino-10-methyl-1-[2-(morpholin-4-yl)ethyl]-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B241510.png)
![3-[(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B241512.png)
![3-[5-(3-Bromo-4-hydroxy-5-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B241520.png)
![N-[(E)-(3-nitrophenyl)methylidene]-2-phenylethanesulfonamide](/img/structure/B241523.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(pyridin-3-yl)-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B241524.png)
![2-(4-ethylpiperazin-1-yl)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B241525.png)